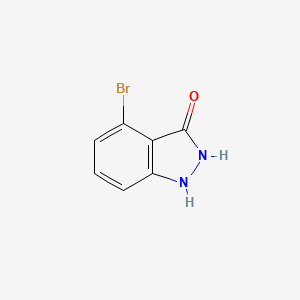

4-bromo-1H-indazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

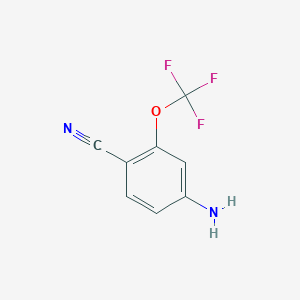

“4-bromo-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6BrN3 . It’s used in various chemical reactions and has several synonyms, including 3-AMINO-4-BROMO-1H-INDAZOLE and 4-BROMO-1H-INDAZOL-3-YLAMINE .

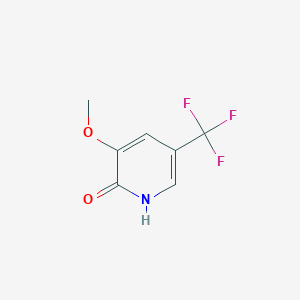

Molecular Structure Analysis

The molecular weight of “4-bromo-1H-indazol-3-amine” is 212.05 g/mol . The InChI string representation of its structure isInChI=1S/C7H6BrN3/c8-4-2-1-3-5-6 (4)7 (9)11-10-5/h1-3H, (H3,9,10,11) . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1H-indazol-3-amine” include a molecular weight of 212.05 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 153 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Triazole Derivatives and Biological Activities

Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are pivotal in the development of new drugs with diverse biological activities. They have structural variations that offer a broad range of biological activities. The preparation of these derivatives is crucial as new diseases and resistant strains of bacteria and viruses continue to emerge, necessitating the discovery of new therapeutic agents. The interest in triazoles is fueled by their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthesis and applications of 1,4-disubstituted 1,2,3-triazoles are of significant interest due to their broad spectrum of biological activities. The copper-catalyzed azide-alkyne cycloaddition is a notable synthetic route, known for its efficiency in constructing biologically active 1,2,3-triazoles. The versatility of these compounds, evident from their applications in drug discovery, material science, and pharmaceutical chemistry, underscores their scientific importance (Kaushik et al., 2019).

Indazole Derivatives in Medicinal Chemistry

Indazoles are integral in medicinal chemistry due to their wide variety of biological activities. The structural significance of the indazole scaffold is underscored by its presence in numerous compounds with potential therapeutic value. Derivatives of indazole have shown promise in anticancer and anti-inflammatory treatments and in addressing disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are pivotal as raw materials in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of these compounds is further extended to the production of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Propriétés

IUPAC Name |

4-bromo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSWBTIWUXRHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631063 |

Source

|

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazol-3(2H)-one | |

CAS RN |

864845-15-8 |

Source

|

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)